molecular formula C21H23N3O2S2 B12135890 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B12135890
M. Wt: 413.6 g/mol
InChI Key: FJWQQWUOXUKVGV-UHFFFAOYSA-N
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Description

This compound (CAS: 760183-70-8) is a thieno[2,3-d]pyrimidin-4-one derivative functionalized with a prop-2-en-1-yl (allyl) group at position 3, methyl groups at positions 5 and 6, and a sulfanyl-linked acetamide moiety substituted with a 4-ethylphenyl group. Its molecular formula is C₂₂H₂₃N₃O₂S₂, with a molecular weight of 433.56 g/mol.

The compound’s synthesis likely involves nucleophilic substitution at the C2 position of the thienopyrimidine scaffold, followed by coupling with N-(4-ethylphenyl)acetamide.

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C21H23N3O2S2/c1-5-11-24-20(26)18-13(3)14(4)28-19(18)23-21(24)27-12-17(25)22-16-9-7-15(6-2)8-10-16/h5,7-10H,1,6,11-12H2,2-4H3,(H,22,25)

InChI Key

FJWQQWUOXUKVGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Group: This can be achieved through alkylation reactions using prop-2-en-1-yl halides.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Moiety: This is typically achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group and the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or conductivity.

Mechanism of Action

The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents at positions 3 (alkyl/aryl groups) and the acetamide’s aryl moiety. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons

Compound Name / CAS / Reference R₁ (Position 3) R₂ (Acetamide Phenyl Group) Molecular Formula Key Properties/Applications
Target Compound (760183-70-8) Allyl (prop-2-en-1-yl) 4-Ethylphenyl C₂₂H₂₃N₃O₂S₂ Unknown biological activity; structural focus on allyl group’s reactivity.
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide Ethyl 4-Methylphenyl C₂₁H₂₃N₃O₂S₂ Higher lipophilicity due to ethyl/methyl groups; potential enhanced membrane permeability.
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Phenyl 4-Nitrophenyl C₂₂H₂₀N₄O₃S₂ Electron-withdrawing nitro group may enhance hydrogen bonding or π-π stacking interactions.
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide (618427-84-2) Ethyl 4-Isopropylphenyl C₂₃H₂₈N₃O₂S₂ Bulky isopropyl group may reduce solubility but improve target binding specificity.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide N/A (pyrimidine core) 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S Chlorine substituents enhance electronegativity; demonstrated antimicrobial activity.

Key Findings:

Substituent Effects on Reactivity: The allyl group in the target compound (vs.

Aryl Group Modifications :

  • The 4-ethylphenyl group in the target compound balances lipophilicity and steric hindrance, whereas 4-nitrophenyl and 2,3-dichlorophenyl groups introduce polar or electronegative motifs for targeted interactions (e.g., enzyme active sites).

Biological Implications: While biological data for the target compound are absent, analogs like show antimicrobial activity (e.g., MIC values <10 µg/mL against S.

Crystallographic and Computational Insights :

  • Structural analysis of similar compounds (e.g., ) relies on databases like the Cambridge Structural Database (CSD), which catalogs over 250,000 small-molecule structures. Tools like SHELX enable refinement of hydrogen-bonding patterns critical for stability .

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